3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole
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Overview
Description
3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole is a heterocyclic compound that combines several pharmacologically active moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-1,2,4-oxadiazole with 6-amino-1,2,4-triazolo[4,3-a]pyridine under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives and substituted triazolo-pyridine compounds.
Scientific Research Applications
3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound may interact with DNA or proteins, causing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer, antimicrobial, and anti-inflammatory properties.
1,2,4-Triazolo[4,3-a]pyrazine: Studied for its kinase inhibitory activities and potential anticancer effects.
Uniqueness
3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole is unique due to its combination of the triazolo-pyridine and oxadiazole moieties, which confer a broad spectrum of biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C14H9N5O |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
3-phenyl-5-([1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H9N5O/c1-2-4-10(5-3-1)13-16-14(20-18-13)11-6-7-12-17-15-9-19(12)8-11/h1-9H |
InChI Key |
QAZBWUQTIOSHFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN4C=NN=C4C=C3 |
Origin of Product |
United States |
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